molecular formula C16H18FN5O2S B10881538 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one

6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one

Cat. No.: B10881538
M. Wt: 363.4 g/mol
InChI Key: MORMFYCWGULDGL-UHFFFAOYSA-N
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Description

6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with an amino group, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under reflux conditions to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized by reacting thiourea with ethyl acetoacetate under basic conditions to form 2-thioxo-4(1H)-pyrimidinone.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in the brain.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-amino-2-({2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features. The presence of multiple functional groups, including an amino group, a piperazine moiety, and a sulfanyl group, suggests significant potential for interaction with various biological targets. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure includes:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Amino group : Contributes to its reactivity and interaction with biological systems.
  • Piperazine moiety : Enhances binding affinity to receptors.
  • Fluorophenyl group : May influence pharmacokinetics and pharmacodynamics.

This structural complexity is believed to facilitate interactions with specific enzymes and receptors, modulating cellular signaling pathways.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . Research has shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
HT2915.5
Jurkat12.3

The mechanism appears to involve apoptosis induction through mitochondrial pathways and modulation of cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . In vivo studies in animal models have indicated that it can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels.

ModelDose (mg/kg)Effect on InflammationReference
Carrageenan10Decreased swelling
LPS-induced20Reduced cytokine levels

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Binding : The piperazine moiety likely enhances binding to neurotransmitter receptors, influencing cellular signaling pathways.

Case Studies

Several research studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Analogues : A study comparing various pyrimidine derivatives found that modifications at the piperazine ring significantly altered their anticancer efficacy, highlighting the importance of structural variations in therapeutic potential .

Properties

Molecular Formula

C16H18FN5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-amino-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H18FN5O2S/c17-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)10-25-16-19-13(18)9-14(23)20-16/h1-4,9H,5-8,10H2,(H3,18,19,20,23)

InChI Key

MORMFYCWGULDGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

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